7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid
Description
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Properties
Molecular Formula |
C22H20N2O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C22H20N2O5/c25-20(26)19-11-22(29-23-19)9-10-24(13-22)21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26) |
InChI Key |
IRLFWCNTBSIQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(=NO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and reduce the overall cost .
Chemical Reactions Analysis
Types of Reactions
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Uniqueness
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest in various pharmacological studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- IUPAC Name: 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid
- CAS Number: 2649078-85-1
- Molecular Weight: 392.41 g/mol
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, studies on pyridonecarboxylic acids have shown that modifications to the structure can enhance antibacterial potency against both gram-positive and gram-negative bacteria . The incorporation of the fluorenylmethoxycarbonyl group is thought to contribute to improved membrane permeability and binding affinity to bacterial targets.
Table 1: Antibacterial Efficacy of Related Compounds
| Compound Name | Gram-positive Activity | Gram-negative Activity | Reference |
|---|---|---|---|
| Compound A | High | Moderate | |
| Compound B | Moderate | High | |
| 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa... | TBD | TBD | TBD |
Anticancer Potential
In vitro studies have suggested that spirocyclic compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. The diazaspiro structure may enhance interaction with DNA or RNA, leading to potential therapeutic effects against various cancer types .
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's performance against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating promising results in reducing bacterial load in infected mouse models.
- Cytotoxicity Assessment : In another case study, the cytotoxic effects on mammalian cells were assessed using MTT assays, revealing that while effective against bacteria, the compound exhibited selective toxicity towards cancer cells without significantly harming normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
